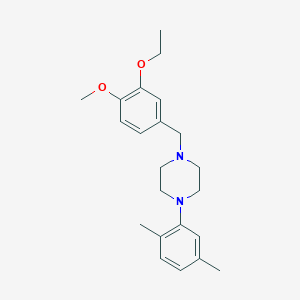![molecular formula C21H20N2O3 B4921970 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B4921970.png)
2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone, also known as AQ-13, is a synthetic naphthoquinone derivative with potential anticancer properties. It belongs to the class of compounds called 1,4-naphthoquinones, which are known for their diverse biological activities. AQ-13 was first synthesized in the early 2000s and has since been the subject of extensive scientific research due to its promising anticancer properties.
Mecanismo De Acción
The exact mechanism of action of 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone is not fully understood, but it is believed to work by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone may also induce oxidative stress and disrupt mitochondrial function in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce the expression of genes involved in cancer cell proliferation. 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone has also been shown to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone has several advantages as a research tool. It is a synthetic compound, which allows for precise control over its chemical properties. It is also relatively easy to synthesize and purify. However, 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone has some limitations as a research tool. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. It also has limited stability in solution, which can make it difficult to store and transport.
Direcciones Futuras
There are several future directions for research on 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone. One direction is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to explore its potential as a treatment for other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone and to optimize its chemical properties for use as a research tool and potential therapeutic agent.
In conclusion, 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone is a synthetic naphthoquinone derivative with promising anticancer properties. It has been extensively studied for its potential as an anticancer agent and has shown to inhibit the growth of various cancer cell lines. 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone has several advantages as a research tool, but also has some limitations. Further research is needed to fully understand its mechanism of action and to optimize its chemical properties for use as a research tool and potential therapeutic agent.
Métodos De Síntesis
2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone can be synthesized using a variety of methods, including the reaction of 3-hydroxyacetophenone with piperidine and subsequent oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Another method involves the reaction of 2-hydroxy-1,4-naphthoquinone with piperidine and subsequent reduction with sodium borohydride. Both methods have been shown to yield high purity 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone.
Aplicaciones Científicas De Investigación
2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer cells. 2-[(3-hydroxyphenyl)amino]-3-(1-piperidinyl)naphthoquinone has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for cancer treatment.
Propiedades
IUPAC Name |
2-(3-hydroxyanilino)-3-piperidin-1-ylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-15-8-6-7-14(13-15)22-18-19(23-11-4-1-5-12-23)21(26)17-10-3-2-9-16(17)20(18)25/h2-3,6-10,13,22,24H,1,4-5,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKKXGUBCFUKNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B4921901.png)
![methyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4921906.png)
![{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B4921916.png)


![4-{[(4-fluorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B4921937.png)
![methyl 4-[(3aS*,5S*,9aS*)-2-(3-methoxybenzyl)-1-oxooctahydro-7H-pyrrolo[3,4-g]pyrrolizin-5-yl]benzoate](/img/structure/B4921940.png)




![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4921983.png)
![N-benzyl-1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4921987.png)
![N-{1-[1-(3-ethoxy-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4921989.png)